molecular formula C14H15FN2OS B319217 N,N-diallyl-N'-(4-fluorobenzoyl)thiourea

N,N-diallyl-N'-(4-fluorobenzoyl)thiourea

Cat. No.: B319217
M. Wt: 278.35 g/mol
InChI Key: FDTUCPAMXROZIA-UHFFFAOYSA-N
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Description

N,N-Diallyl-N'-(4-fluorobenzoyl)thiourea is a thiourea derivative characterized by two allyl groups attached to the nitrogen atoms and a 4-fluorobenzoyl substituent at the thiourea moiety. Thiourea derivatives are renowned for their diverse applications, including metal complexation, catalytic activity, and biological efficacy, such as anticancer and antimicrobial properties . The fluorine atom in the 4-fluorobenzoyl group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the allyl groups may contribute to steric and electronic modulation .

Properties

Molecular Formula

C14H15FN2OS

Molecular Weight

278.35 g/mol

IUPAC Name

N-[bis(prop-2-enyl)carbamothioyl]-4-fluorobenzamide

InChI

InChI=1S/C14H15FN2OS/c1-3-9-17(10-4-2)14(19)16-13(18)11-5-7-12(15)8-6-11/h3-8H,1-2,9-10H2,(H,16,18,19)

InChI Key

FDTUCPAMXROZIA-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=S)NC(=O)C1=CC=C(C=C1)F

Canonical SMILES

C=CCN(CC=C)C(=S)NC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Crystallographic Properties of Selected Thiourea Derivatives

Compound Crystal System Metal Complexation Reference
N,N-Dimethyl-N'-(4-fluorobenzoyl)thiourea Monoclinic Ni(II), Cu(II)
N,N-Di-n-propyl-N'-(4-fluorobenzoyl)thiourea (Ni complex) Triclinic Ni(II)

Spectral and Tautomeric Properties

IR and NMR spectroscopy are critical for confirming thiourea structures:

  • The C=S stretching vibration in hydrazinecarbothioamides appears at 1243–1258 cm<sup>-1</sup>, while NH stretches occur at 3150–3319 cm<sup>-1</sup> .
  • 1,2,4-Triazole-thiones exhibit tautomerism, favoring the thione form (νC=S at 1247–1255 cm<sup>-1</sup>, absence of S-H bands) .

Catalytic and Metal-Binding Properties

Thioureas act as ligands for metal complexes:

  • N,N-Di-n-propyl-N'-(4-fluorobenzoyl)thiourea forms a stable Ni(II) complex with triclinic geometry .
  • Sulfonaryl thiourea 10 demonstrates catalytic activity comparable to reference compounds in organic conversions (28% yield) .

The diallyl groups may influence metal-binding affinity and catalytic performance by modulating electron density and steric bulk.

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